Abemaciclib metabolite M18-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abemaciclib metabolite M18-d8 is a deuterium-labeled version of Abemaciclib metabolite M18. Abemaciclib is a cyclin-dependent kinase inhibitor with antitumor activity, primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer . The metabolite M18 is one of the active metabolites formed during the hepatic metabolism of Abemaciclib .
准备方法
The preparation of Abemaciclib metabolite M18-d8 involves the synthesis of Abemaciclib followed by its metabolic conversion to M18. The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process. The industrial production of Abemaciclib involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired pharmacological properties . The specific reaction conditions and synthetic routes for the preparation of this compound are proprietary and not publicly disclosed.
化学反应分析
Abemaciclib metabolite M18-d8 undergoes various chemical reactions, including oxidation, reduction, and hydroxylation . These reactions are primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 . Common reagents used in these reactions include oxidizing agents, reducing agents, and hydroxylating agents. The major products formed from these reactions include hydroxyabemaciclib, N-desethylabemaciclib, and other oxidative metabolites .
科学研究应用
Abemaciclib metabolite M18-d8 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of Abemaciclib . In biology and medicine, it is utilized to investigate the antitumor activity and mechanism of action of Abemaciclib and its metabolites . Additionally, this compound is employed in the design of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . In the pharmaceutical industry, it is used in the development of new therapeutic agents and in drug metabolism studies .
作用机制
The mechanism of action of Abemaciclib metabolite M18-d8 involves the inhibition of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) . These kinases play a crucial role in cell cycle regulation by promoting the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, this compound induces cell cycle arrest and inhibits the proliferation of cancer cells . The molecular targets of this compound include the retinoblastoma protein (Rb) and other cell cycle regulatory proteins .
相似化合物的比较
Abemaciclib metabolite M18-d8 is similar to other cyclin-dependent kinase inhibitors, such as Palbociclib and Ribociclib . it has unique properties that distinguish it from these compounds. Unlike Palbociclib and Ribociclib, Abemaciclib and its metabolites, including M18-d8, have shown higher potency and efficacy in inhibiting CDK4 and CDK6 . Additionally, this compound has a distinct metabolic profile and pharmacokinetic properties, which contribute to its therapeutic effectiveness . Similar compounds include N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and other oxidative metabolites of Abemaciclib .
属性
分子式 |
C25H28F2N8O |
---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
[4-fluoro-6-[5-fluoro-2-[[5-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33)/i5D2,6D2,7D2,8D2 |
InChI 键 |
YQMRQLBCUBZXEP-YEBVBAJPSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F)([2H])[2H])[2H] |
规范 SMILES |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。